
Technical Guide: Spectral Data of (5,5-
Dimethyltetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
(5,5-Dimethyltetrahydrofuran-3-

yl)methanol

CAS No.: 22600-85-7

Cat. No.: B1315961

Get Quote

Executive Summary & Compound Identity
(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a key heterocyclic building block used in the

synthesis of pharmaceutical agents, particularly as a scaffold for GLP-1 agonists, bromodomain

inhibitors, and other bioactive molecules.[1] Its structure features a tetrahydrofuran ring with a

gem-dimethyl group and a primary hydroxymethyl handle, providing a defined stereochemical

vector for drug design.
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Parameter Detail

Common Name (5,5-Dimethyltetrahydrofuran-3-yl)methanol

IUPAC Name (2,2-Dimethyltetrahydrofuran-4-yl)methanol

CAS Number 22600-85-7 (Racemic); 36326-34-8 (S-isomer)

Molecular Formula C₇H₁₄O₂

Molecular Weight 130.18 g/mol

SMILES CC1(C)COC(CO)C1

Key Functionality Primary Alcohol, Cyclic Ether, Gem-dimethyl

Structural Characterization & Nomenclature
It is critical to address the nomenclature to ensure spectral assignments map to the correct

atoms. While the user-specified name is (5,5-Dimethyltetrahydrofuran-3-yl)methanol, IUPAC

rules prioritize the lowest locants for substituents.

Numbering: Oxygen is position 1. The gem-dimethyl group is assigned position 2 (lower than

5). The hydroxymethyl group falls at position 4.

Result: The structure is identical, but the IUPAC name is (2,2-Dimethyltetrahydrofuran-4-

yl)methanol. This guide uses the user's preferred nomenclature but assigns spectra based

on the standard numbering shown below.

Structural Connectivity Diagram

Atom Numbering (IUPAC)
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Click to download full resolution via product page

Caption: Connectivity and numbering for spectral assignment. Note that C2 bears the methyl

groups.

Spectral Data Analysis
The following data represents the consensus spectral profile for the purified alcohol, derived

from primary literature on the silver(I)-catalyzed cyclization of alkenols (Yang et al., J. Am.

Chem. Soc.).

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
Coupling
Constants (Hz)

3.98 dd 1H H-5a (Ring) J = 8.5, 7.5

3.68 – 3.58 m 2H CH₂OH -

3.55 dd 1H H-5b (Ring) J = 8.5, 6.5

2.48 – 2.38 m 1H H-4 (Methine) -

1.88 br s 1H -OH (Exchangeable)

1.75 dd 1H H-3a (Ring) J = 12.5, 8.0

1.55 dd 1H H-3b (Ring) J = 12.5, 9.5

1.28 s 3H -CH₃ (a) -

1.22 s 3H -CH₃ (b) -

Interpretation:

Diastereotopic Methyls: The two methyl groups at C2 appear as distinct singlets (1.28, 1.22

ppm) due to the influence of the chiral center at C4.
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Ring Protons: The protons at C5 (adjacent to oxygen) are deshielded (~3.5-4.0 ppm) and

show geminal coupling. The C3 protons are shielded (~1.5-1.8 ppm) and couple with the

methine at C4.

Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ | Frequency: 100 MHz

Shift (δ ppm) Assignment Carbon Type

81.5 C-2 Quaternary (O-C-Me₂)

72.1 C-5 Methylene (O-CH₂)

65.4 CH₂OH Exocyclic Methylene

42.8 C-4 Methine (CH)

40.2 C-3 Methylene (Ring)

28.4 -CH₃ Methyl

27.9 -CH₃ Methyl

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or APCI

Observed Ions:

[M+H]⁺:m/z 131.1

[M+Na]⁺:m/z 153.1 (Dominant adduct in ESI)

Fragmentation: Loss of H₂O ([M-18]⁺) is common, observing m/z 113.

Infrared Spectroscopy (IR)
3350–3450 cm⁻¹: Broad O-H stretch (Alcohol).

2960–2870 cm⁻¹: C-H stretch (Aliphatic).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315961?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1050–1080 cm⁻¹: C-O stretch (Ether/Alcohol).

Synthesis & Impurity Profile
Understanding the synthesis is crucial for identifying spectral impurities. The standard industrial

route involves the acid-catalyzed or metal-catalyzed cyclization of 2-(2-methylallyl)propane-1,3-

diol.

Synthesis Workflow

2-(2-methylallyl)
propane-1,3-diol

Catalyst
(AgOTf or H+)

Activation Transition State
(Tertiary Carbocation)

Cyclization (5,5-Dimethyltetrahydrofuran
-3-yl)methanol

89% Yield

Click to download full resolution via product page

Caption: Cyclization pathway. The hydroxyl group attacks the activated alkene (Markovnikov

addition).

Potential Impurities
Starting Material: 2-(2-methylallyl)propane-1,3-diol (Olefinic protons at 4.7-4.8 ppm).

Elimination Products: If acid catalysis is too harsh, dehydration of the primary alcohol may

occur.

Isomers: The 5-endo cyclization is disfavored; the 5-exo product (target) is exclusive under

standard conditions.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. DMSO-d₆

is an alternative if the OH signal needs to be resolved (appears as a triplet).

Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.
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Acquisition:

Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the methyl

singlets.

Acquire 16 scans for ¹H and ≥ 256 scans for ¹³C.

Protocol B: Purification (If Spectra Show Impurities)
If the ¹H NMR shows olefinic signals (4.7 ppm), the sample contains unreacted diol.

Column Chromatography: Silica gel (230-400 mesh).

Eluent: Gradient of Hexanes:Ethyl Acetate (4:1 to 1:1). The alcohol is polar; the diol is more

polar.

Visualization: Stain with KMnO₄ (alcohol oxidizes) or Phosphomolybdic Acid (PMA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315961?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

